molecular formula C17H13ClF3N3 B3037214 1-(3-chlorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine CAS No. 477708-95-5

1-(3-chlorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Cat. No.: B3037214
CAS No.: 477708-95-5
M. Wt: 351.8 g/mol
InChI Key: XLNMLURMBNWWLN-UHFFFAOYSA-N
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Description

1-(3-chlorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is a compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazole ring substituted with a chlorophenyl group, a methyl group, and a trifluoromethylphenyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common method includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. For instance, acetylacetone can react with hydrazine hydrate under reflux conditions to form 3,5-dimethylpyrazole.

    Substitution Reactions: The introduction of the chlorophenyl and trifluoromethylphenyl groups can be achieved through nucleophilic substitution reactions. For example, 3,5-dimethylpyrazole can undergo a reaction with 3-chlorobenzyl chloride and 3-(trifluoromethyl)benzyl chloride in the presence of a base like potassium carbonate to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

1-(3-chlorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert certain functional groups into their reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to replace the chlorophenyl or trifluoromethylphenyl groups with other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Potassium carbonate in dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

1-(3-chlorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure, which may interact with specific biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-chlorophenyl)-3-methyl-4-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
  • 1-(3-bromophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine
  • 1-(3-chlorophenyl)-3-methyl-4-[4-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine

Uniqueness

1-(3-chlorophenyl)-3-methyl-4-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-amine is unique due to the specific arrangement of its substituents, which can influence its chemical reactivity and biological activity. The presence of both chlorophenyl and trifluoromethylphenyl groups provides a distinct electronic environment that can affect how the compound interacts with other molecules.

Properties

IUPAC Name

2-(3-chlorophenyl)-5-methyl-4-[3-(trifluoromethyl)phenyl]pyrazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13ClF3N3/c1-10-15(11-4-2-5-12(8-11)17(19,20)21)16(22)24(23-10)14-7-3-6-13(18)9-14/h2-9H,22H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLNMLURMBNWWLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C2=CC(=CC=C2)C(F)(F)F)N)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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